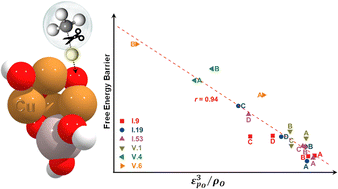Probing the structure–property relationships of supported copper oxide nanoclusters for methane activation†
EES Catalysis Pub Date: 2023-11-16 DOI: 10.1039/D3EY00234A
Abstract
Supported metal oxide nanoclusters (MeO-NCs) have gained significant attention for their remarkable versatility in various energy and sustainability applications. Despite rapid advancements in atomic-scale synthesis and characterization techniques, the rational design of MeO-NCs with desired catalytic properties remains challenging. This challenge arises from the elusive and difficult-to-quantify structure-catalytic property relationships, particularly in the case of amorphous nanoclusters. Exploiting first-principles calculations at the density functional theory (DFT) level, we conducted a systematic investigation into the growth, geometries, and catalytic performance of a series of tetra-copper oxide nanoclusters (Cu4O-NCs) for methane activation. Focusing on the most representative geometries, we applied machine learning to extract two physically insightful descriptors involving the spin density, the p-band center of the oxygen site, and the d-band center of adjacent Cu sites. These descriptors enable us to predict free energy barriers associated with both the homolytic and heterolytic mechanisms of methane activation. This descriptor-driven approach enables rapid and intuitive prediction of the preferred reaction mechanism. Our findings lay a solid foundation for future advancements in catalysts based on amorphous nanoclusters and provide valuable insights into the mechanistic landscape of methane activation.


Recommended Literature
- [1] Anisotropic magnetoresistance and electronic features of the candidate topological compound praseodymium monobismuthide†
- [2] Luminescence properties and energy transfer of La3Ga5SiO14:Eu3+, Tb3+ phosphors
- [3] Energy dependent XPS measurements on thin films of a poly(vinyl methyl ether)/polystyrene blend concentration profile on a nanometer resolution to understand the behavior of nanofilms†
- [4] PCBs and PBDEs in environmental samples from King George Island and Ardley Island, Antarctica†
- [5] First-principles calculations on the deposition behavior of LixNay (x + y ≤ 5) clusters during the hybrid storage of Li and Na atoms on graphene†
- [6] Dynamical calculations of O(3P) + OH(2Π) reaction on the CHIPR potential energy surface using the fully coupled time-dependent wave-packet approach in hyperspherical coordinates†
- [7] Contents list
- [8] Nitrogen-containing carbohydrate derivatives. Part XXIII. Some ring-opening reactions of methyl 2,3-N-aroylepimino-4,6-O-benzylidene-2,3-dideoxy-α-D-mannopyranosides
- [9] Post-functionalization through covalent modification of organic counter ions: a stepwise and controlled approach for novel hybrid polyoxometalate materials†
- [10] An experimental and computational study to understand the lithium storage mechanism in molybdenum disulfide†









